N-(2-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with methoxyphenyl and diphenyl groups
Preparation Methods
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the methoxyphenyl and diphenyl groups. These reactions often require the use of reagents such as halides and catalysts to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
N-[(2-METHOXYPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research has shown its potential in treating diseases such as cancer and inflammatory conditions.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Biological Studies: It is used in biological studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(2-METHOXYPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine:
Properties
Molecular Formula |
C26H22N4O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H22N4O/c1-31-23-15-9-8-12-20(23)16-27-25-24-22(19-10-4-2-5-11-19)17-30(26(24)29-18-28-25)21-13-6-3-7-14-21/h2-15,17-18H,16H2,1H3,(H,27,28,29) |
InChI Key |
ASUVZSCYNDLPNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.